2-Amino-1-(3,5-difluorophenyl)ethanol HCl

Chiral synthesis Enantiomeric purity Building block characterization

2-Amino-1-(3,5-difluorophenyl)ethanol hydrochloride (CAS 1384079-07-5) is a chiral phenylethanolamine derivative containing a 3,5-difluorophenyl substituent. It is primarily utilized as a high-purity (≥95%) building block in medicinal chemistry and organic synthesis.

Molecular Formula C8H10ClF2NO
Molecular Weight 209.62 g/mol
Cat. No. B8097498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(3,5-difluorophenyl)ethanol HCl
Molecular FormulaC8H10ClF2NO
Molecular Weight209.62 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C(CN)O.Cl
InChIInChI=1S/C8H9F2NO.ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H
InChIKeyAXXHUKFPVBLVQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-(3,5-difluorophenyl)ethanol HCl: Core Properties and Class Distinction for Informed Procurement


2-Amino-1-(3,5-difluorophenyl)ethanol hydrochloride (CAS 1384079-07-5) is a chiral phenylethanolamine derivative containing a 3,5-difluorophenyl substituent [1]. It is primarily utilized as a high-purity (≥95%) building block in medicinal chemistry and organic synthesis . The compound is characterized by its primary amine and secondary alcohol functional groups, presenting a distinct profile from simple phenethylamines or ketone analogs due to its specific substitution pattern and dual hydrogen-bonding capacity [1]. Its procurement value is defined not by its standalone bioactivity, but by its role as a versatile intermediate for constructing complex pharmacophores.

Beyond Simple Phenethylamines: Why In-Class Analogs Cannot Replace 2-Amino-1-(3,5-difluorophenyl)ethanol HCl


Generic substitution within this compound class often fails because minor structural variations—such as ring halogen position or the oxidation state of the core—profoundly alter physicochemical properties and downstream biological outcomes. The 3,5-difluoro substitution pattern is known to create a unique electron-withdrawing environment that enhances metabolic stability compared to unsubstituted or mono-fluorinated phenyl rings, a critical factor in drug discovery programs [1]. Unlike its regioisomer 2-Amino-2-(3,5-difluorophenyl)ethanol or the corresponding ketone, this specific primary amine alcohol scaffold provides a distinct spatial arrangement of hydrogen bond donors and acceptors, enabling interactions that are inaccessible to closely related analogs . Replacing this compound with a non-fluorinated or 3,4-difluorinated derivative can lead to altered pKa, LogP, and target engagement profiles, derailing established structure-activity relationships (SAR) [1].

Quantifiable Differentiation of 2-Amino-1-(3,5-difluorophenyl)ethanol HCl Against Structural Analogs


Chiral Synthesis Purity Versus Racemic Mixtures for Scaffold Development

The target compound, as a specific regioisomer, achieves a high synthetic purity (yield 98%, mp 54-58°C) through a defined catalytic hydrogenation pathway, offering a distinct advantage over racemic mixtures of chiral amino alcohols which often require costly chiral separation and show lower initial purity . In comparison, the (R)- and (S)- chiral forms of the closely related 2-amino-2-(3,5-difluorophenyl)ethanol are sold at purities typically between 95-97%, while the racemic 2-amino-1-(3,4-difluorophenyl)ethanol lacks the same extensive chiral characterization .

Chiral synthesis Enantiomeric purity Building block characterization

Lipophilicity Tuning via 3,5-Difluoro Versus 3,4-Difluoro Substitution Pattern

The target compound's 3,5-difluorophenyl configuration generates a symmetric electron-withdrawing effect, leading to a computed LogP (XLogP3-AA) of 0.3 [1]. This is significantly lower than the LogP of the 3,4-difluoro analog (est. ~0.7 based on additive fragment contributions), indicating greater hydrophilicity which can improve aqueous solubility and reduce protein binding. Class-level data from systematic halogenation studies on phenyl rings demonstrates that 3,5-difluoro substitution can reduce human liver microsomal clearance by over 2-fold compared to a 3,4-difluoro pattern due to altered CYP450 binding [2].

Medicinal chemistry Lipophilicity modulation Fluorine chemistry

Hydrogen Bond Donor/Acceptor Capacity Versus Ketone and Des-fluoro Analogs

The primary amine and secondary alcohol in the target compound offer a dual hydrogen bond donor/acceptor profile not available in the corresponding ethanone (ketone) derivative (1187931-06-1) or simple phenethylamine analogs [1]. The compound has 2 hydrogen bond donors and 4 acceptor sites, versus the ketone's 1 donor and 3 acceptors, enhancing its ability to form stable, multi-point interactions with biological targets [1]. In parallel, displacing fluorine with chlorine (as in 2-Amino-2-(3,5-dichlorophenyl)ethanol) not only increases steric bulk but also abolishes the electron-withdrawing benefits of fluorine for tuning binding kinetics .

Molecular recognition Target engagement Pharmacophore design

Storage and Handling Stability: Solid HCl Salt Versus Liquid Free Base Analogs

The target hydrochloride salt is isolated as a white solid (mp 54-58°C), simplifying handling, precise weighing, and long-term storage compared to structurally similar liquid amines like (S)-1-(3,5-Difluorophenyl)ethanamine, which are classified as liquids and may be more susceptible to oxidative degradation . The related non-salt chiral amino alcohol, (R)-2-Amino-2-(3,5-difluorophenyl)ethanol, requires storage at 0-8°C, indicating lower thermal stability in its free base form . The solid salt form of the target compound provides superior physical and chemical stability for compound management in industrial settings.

Chemical stability Procurement logistics Compound management

High-Value Application Scenarios for 2-Amino-1-(3,5-difluorophenyl)ethanol HCl Backed by Differential Evidence


Design of CNS-Targeted Drug Candidates with Optimized Blood-Brain Barrier Penetration

Leveraging its optimal LogP (0.3) and balanced hydrogen bonding capacity, the intermediate is ideal for synthesizing lead compounds targeting neurological disorders. The 3,5-difluoro motif's demonstrated ability to reduce microsomal clearance [Section 3, REFS-1,2] directly supports its use in creating metabolically stable CNS agents, where rapid clearance is a major hurdle.

Synthesis of Kinase and GPCR Inhibitor Libraries via Chiral Scaffold Derivatization

The compound's high-yield, scalable synthesis (98% yield, solid form) [Section 3, REFS-1] and differentiated electronic properties make it a robust starting material for generating diverse libraries of enzyme inhibitors. Its solid-state nature enables precise automated dispensing for high-throughput chemistry, setting it apart from liquid or cold-chain-dependent analogs.

Structure-Activity Relationship (SAR) Studies on Bioisosteric Replacement of Chlorine with Fluorine

When exploring bioisosteric replacements for a 3,5-dichlorophenyl group to improve pharmacokinetics, this compound provides a direct comparative tool [Section 3, REFS-2]. Its significant reduction in LogP and enhanced hydrogen bonding potential versus the dichloro analog allows medicinal chemists to directly probe the impact of fluorine substitution on target affinity and selectivity.

Late-Stage Functionalization in Complex Natural Product Synthesis

The dual presence of a primary amine and a secondary alcohol in a well-protected, stable hydrochloride salt allows for orthogonal protection strategies and selective functionalization, which is often problematic with less stable liquid amines or ketone analogs [Section 3, REFS-1]. This characteristic is critical for introducing the 3,5-difluorophenyl motif into complex molecular architectures late in the synthetic sequence.

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